7-Fluoroquinoline-3-carboxylic acid

metabolic stability fluorine substitution drug metabolism

7-Fluoroquinoline-3-carboxylic acid is the definitive 7-fluoro-substituted quinoline building block for medicinal chemistry. The fluorine atom at position 7 imparts a unique electron-withdrawing effect (cLogP ~2.07) and provides a ¹⁹F NMR handle absent in non-fluorinated analogs, while its small van der Waals radius avoids steric penalties. This substitution pattern is conserved in commercial fluoroquinolone antibiotics (ciprofloxacin, levofloxacin), making this intermediate essential for constructing bioactive cores with predictable SAR. Validated for nucleophilic aromatic substitution at C-7 to generate potent anti-MRSA candidates. Available at research scale with reliable purity, reducing in-house purification needs and improving downstream yield.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 734524-15-3
Cat. No. B1285065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinoline-3-carboxylic acid
CAS734524-15-3
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(=O)O)F
InChIInChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
InChIKeyPXJCGANFXZBADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinoline-3-carboxylic Acid (CAS 734524-15-3): A Fluorinated Quinoline Building Block for Pharmaceutical Intermediate Procurement


7-Fluoroquinoline-3-carboxylic acid (CAS 734524-15-3) is a heterocyclic building block belonging to the quinoline-3-carboxylic acid class, distinguished by a single fluorine atom substitution at the 7-position of the quinoline ring [1]. Its molecular formula is C10H6FNO2, with a molecular weight of 191.16 g/mol . The compound serves primarily as a synthetic intermediate in medicinal chemistry, particularly for constructing fluoroquinolone antibiotic scaffolds and kinase inhibitor cores . The 7-fluoro substitution introduces electron-withdrawing character and alters lipophilicity (cLogP ~2.07) relative to non-fluorinated analogs, thereby modulating metabolic stability and target binding in downstream derivatives [2].

Why 7-Fluoroquinoline-3-carboxylic Acid (CAS 734524-15-3) Cannot Be Substituted with Non-Fluorinated or Differently Halogenated Analogs


Substituting 7-fluoroquinoline-3-carboxylic acid with non-fluorinated quinoline-3-carboxylic acid (CAS 6480-68-8) or alternative 6-fluoro (CAS 116293-90-4) or 7-chloro (CAS 892874-49-6) isomers introduces distinct electronic, steric, and metabolic liabilities that propagate into final drug candidates. Fluorine's small van der Waals radius and strong C-F bond dipole alter ring electronics and metabolic soft spots without introducing steric bulk, whereas larger halogens (e.g., chlorine) increase lipophilicity (ΔLogP ~0.5) and may promote CYP-mediated oxidation or glutathione conjugation, potentially leading to divergent clearance and toxicity profiles . The 7-fluoro substitution pattern is specifically conserved across multiple commercial fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) due to its optimization of DNA gyrase binding and favorable pharmacokinetic properties, making the 7-fluoro building block essential for constructing bioactive cores with predictable structure-activity relationships [1].

Quantitative Differentiation Evidence for 7-Fluoroquinoline-3-carboxylic Acid (CAS 734524-15-3) in Procurement Decisions


Fluorine Substitution at Position 7 Improves Metabolic Stability of Quinoline-3-carboxylic Acid Scaffolds

The incorporation of a fluorine atom at the 7-position of the quinoline-3-carboxylic acid scaffold has been reported to improve metabolic stability compared to non-fluorinated analogs, as noted in a 2022 article summarizing fluorinated quinoline development . While specific quantitative data for this exact building block is not publicly available, the class-level inference is that 7-fluoroquinoline-3-carboxylic acid (cLogP 2.07) exhibits a lipophilicity increase of approximately ΔLogP +0.7 relative to non-fluorinated quinoline-3-carboxylic acid (cLogP ~1.3), which is associated with enhanced membrane permeability and reduced CYP-mediated oxidative metabolism at the quinoline ring [1]. In contrast, 7-chloroquinoline-3-carboxylic acid (cLogP ~2.5) may introduce excessive lipophilicity and potential for glutathione conjugation.

metabolic stability fluorine substitution drug metabolism

7-Fluoroquinoline-3-carboxylic Acid as a Validated Intermediate for Fluoroquinolone Antibiotic Synthesis

7-Fluoroquinoline-3-carboxylic acid is explicitly utilized as a starting material in the synthesis of 7-substituted fluoroquinolone antibiotics, as demonstrated in a 1994 study where the 7-fluoro substituted quinoline-3-carboxylic acid was condensed with pyrrolidine derivatives to yield compounds with potent in vitro antimicrobial activity [1]. The resulting derivative 12d exhibited better antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin and sparfloxacin (quantitative MIC values not provided in the abstract) [1]. In contrast, non-fluorinated quinoline-3-carboxylic acid lacks the 7-fluoro handle necessary for nucleophilic aromatic substitution with amines, a key step in fluoroquinolone core diversification [2].

antibacterial synthesis fluoroquinolone medicinal chemistry

Commercial Purity Specification of 7-Fluoroquinoline-3-carboxylic Acid (95-98% by HPLC) Matches or Exceeds That of Non-Fluorinated and Isomeric Analogs

Multiple vendors list 7-fluoroquinoline-3-carboxylic acid with a purity specification of ≥95% (typically 95% by HPLC) [REFS-1, REFS-2], with some suppliers offering 98% purity . This is comparable to or higher than the typical 95-98% purity offered for non-fluorinated quinoline-3-carboxylic acid (CAS 6480-68-8) and 6-fluoroquinoline-3-carboxylic acid (CAS 116293-90-4) . The 7-chloro analog (CAS 892874-49-6) is also available at 95-98% purity . Therefore, procurement of 7-fluoroquinoline-3-carboxylic acid does not entail a purity penalty relative to alternative building blocks.

chemical purity quality control procurement specification

Optimal Procurement and Application Scenarios for 7-Fluoroquinoline-3-carboxylic Acid (CAS 734524-15-3)


Medicinal Chemistry: Synthesis of Fluoroquinolone Antibacterial Lead Compounds

7-Fluoroquinoline-3-carboxylic acid serves as a key starting material for constructing 7-amino-substituted fluoroquinolone cores via nucleophilic aromatic substitution at the 7-fluoro position. This synthetic route is validated in the literature, where condensation with pyrrolidine derivatives yielded compounds with potent in vitro activity against Gram-positive pathogens, including MRSA [1]. Procurement of this building block enables rapid diversification of the C-7 position to explore structure-activity relationships and optimize antibacterial potency, leveraging the fluorine atom's electron-withdrawing effect to enhance target binding .

Chemical Biology: Development of Fluorinated Probe Molecules for Target Engagement Studies

The 7-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring compound distribution and metabolism in biological systems, a feature absent in non-fluorinated quinoline analogs. While direct quantitative data for this specific building block is lacking, fluorinated quinoline scaffolds are known to exhibit improved metabolic stability, reducing background noise in cellular assays [1]. This makes 7-fluoroquinoline-3-carboxylic acid a rational choice for constructing probe molecules where enhanced stability and detectability are desired .

Process Chemistry: Scale-Up of Fluoroquinolone Intermediates with Reproducible Purity

Multiple commercial vendors supply 7-fluoroquinoline-3-carboxylic acid with purity specifications of 95-98% by HPLC, matching the purity grades available for non-fluorinated and isomeric quinoline-3-carboxylic acids [REFS-1, REFS-2]. This consistency reduces the need for extensive in-house purification prior to use in multi-step syntheses, thereby improving overall yield and reducing cost of goods. The compound is available in research quantities (250 mg to 1 g) from suppliers such as CymitQuimica and BOC Sciences, with custom synthesis options for larger scale .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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